molecular formula C11H14N2O2 B3339414 N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide CAS No. 1016878-94-6

N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide

Cat. No.: B3339414
CAS No.: 1016878-94-6
M. Wt: 206.24 g/mol
InChI Key: OWJFSHAEWGJFKT-MDWZMJQESA-N
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Description

N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide is a propanamide derivative featuring a hydroxyiminoethyl group attached to the para-position of the phenyl ring. This compound is structurally characterized by a propanamide backbone (CH3CH2CONH-) linked to a substituted aromatic system.

Properties

IUPAC Name

N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-11(14)12-10-6-4-9(5-7-10)8(2)13-15/h4-7,15H,3H2,1-2H3,(H,12,14)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJFSHAEWGJFKT-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide typically involves the reaction of 4-acetylphenylhydroxylamine with propanoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide has been investigated for its anticancer properties. Hydroxylamine derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the modulation of apoptosis and cell cycle arrest. A study demonstrated that compounds with similar structures exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for further development .

Enzyme Inhibition

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
Recent research has highlighted the role of hydroxylamine derivatives in inhibiting IDO, an enzyme implicated in cancer immune evasion. The compound's ability to form hydrogen bonds with active site residues enhances its binding affinity, leading to effective inhibition of IDO activity. This property positions it as a candidate for combination therapies aimed at enhancing anti-tumor immunity .

Neuroprotective Effects

Protection Against Oxidative Stress
this compound has shown neuroprotective effects in models of oxidative stress. Its ability to scavenge free radicals and modulate signaling pathways involved in neuroinflammation suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental results indicated that treatment with this compound reduced neuronal cell death and improved cognitive function in animal models .

Synthesis of Novel Derivatives

Development of New Therapeutics
The synthesis of this compound serves as a precursor for creating novel derivatives with enhanced biological activities. Researchers are exploring modifications to the hydroxylamine moiety to improve pharmacokinetic properties and selectivity against specific targets, which could lead to the development of new drug candidates .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInduces apoptosis, cell cycle arrest
IDO InhibitionDisrupts immune evasion mechanisms
NeuroprotectionScavenges free radicals
Synthesis of DerivativesModifications for enhanced activity

Case Studies

Case Study 1: Anticancer Properties
In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in an animal model of oxidative stress-induced neurodegeneration. The administration of this compound resulted in decreased markers of oxidative damage and improved behavioral outcomes compared to control groups .

Mechanism of Action

The mechanism of action of N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The hydroxyiminoethyl group distinguishes the target compound from other propanamide derivatives. Key comparisons include:

Compound Name Structural Features Key Differences Reference
N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide Propanamide + para-hydroxyiminoethylphenyl Reference compound -
3-Amino-3-(hydroxyimino)-N-phenylpropanamide (Compound 7) Propanamide + 3-amino-3-hydroxyimino + N-phenyl Amino group at C3 position
3-Amino-3-(hydroxyimino)-N-[4-fluorophenyl]propanamide (Compound 15) Fluorine substituent on phenyl ring + 3-amino-3-hydroxyimino Fluorine enhances electronegativity
N-(4-Hydroxyphenyl)propanamide Propanamide + para-hydroxyphenyl Hydroxyl instead of hydroxyiminoethyl group
2-{4-[1-(hydroxyimino)ethyl]-2-methoxyphenoxy}-N-isopropylpropanamide Methoxy substituent + isopropylamide chain Methoxy alters solubility

Key Observations :

  • Fluorine substituents (e.g., Compound 15) increase lipophilicity and metabolic stability, which may improve pharmacokinetics .
  • Hydroxyimino vs. hydroxyl groups: The hydroxyimino group (N-OH) in the target compound offers unique redox properties compared to the hydroxyl group in N-(4-hydroxyphenyl)propanamide, which is a known impurity in acetaminophen synthesis .

Spectral Data and Characterization

1H NMR and 19F NMR data from provide insights into structural confirmation:

  • Compound 15 : 1H NMR (DMSO-d6) δ 10.2 (s, 1H, NH), 7.6–7.8 (m, 2H, Ar-H), 6.9–7.1 (m, 2H, Ar-H), 2.3 (s, 3H, CH3). 19F NMR δ -115.2 .
  • N-(4-Hydroxyphenyl)propanamide: Characteristic peaks for phenolic -OH (δ 9.8 ppm) and amide NH (δ 10.1 ppm) .

The target compound’s hydroxyimino group would likely show a distinct NH-OH resonance in the 1H NMR spectrum (δ ~10–11 ppm) and a carbonyl stretch near 1650 cm⁻1 in IR spectroscopy.

Physicochemical Properties

  • Solubility: Fluorinated derivatives (e.g., Compound 15) are likely more lipophilic (logP ~2.5) than the target compound due to the fluorine atom. The hydroxyimino group may impart moderate water solubility via hydrogen bonding.
  • Melting Points : Analogs in are described as white solids with melting points >150°C, consistent with aromatic propanamides .

Biological Activity

N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an N-hydroxy-2-propenamide derivative. Its structural formula can be represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}

This compound features a hydroxylamine moiety, which is crucial for its biological activity.

The primary mechanism through which this compound exerts its effects is by inhibiting HDACs. HDAC inhibitors are known to induce differentiation and apoptosis in various human tumor cell lines. The inhibition of HDACs leads to an accumulation of acetylated histones, resulting in altered gene expression associated with cell cycle regulation and apoptosis .

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. In vitro studies indicate that this compound can effectively inhibit the proliferation of human tumor cells by inducing cell cycle arrest and apoptosis .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa5.2HDAC inhibition leading to apoptosis
A5493.8Cell cycle arrest
MCF-74.5Induction of differentiation

Case Studies

  • Study on HeLa Cells :
    In a study published in Cancer Research, this compound was shown to significantly reduce the viability of HeLa cells in a dose-dependent manner. The study reported an IC50 value of 5.2 µM, indicating potent activity against cervical cancer cells .
  • A549 Lung Cancer Model :
    Another investigation focused on A549 lung cancer cells revealed that treatment with the compound resulted in not only reduced cell viability but also increased markers of apoptosis, such as caspase activation and PARP cleavage. These findings suggest that this compound may be a promising candidate for lung cancer therapy .

In Vivo Studies

In vivo studies have further supported the potential of this compound as an anticancer agent. A xenograft model involving HepG2 liver cancer cells demonstrated that administration of the compound at doses of 10 mg/kg and 20 mg/kg significantly inhibited tumor growth by approximately 61% and 64%, respectively .

Q & A

Q. What are the recommended analytical methods for confirming the structural integrity of N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide?

To confirm structural integrity, employ a combination of ¹H NMR, ¹³C NMR, and ESI-MS . For example:

  • ¹H NMR : Look for characteristic peaks such as the hydroxyimino proton (δ ~10.5–11.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm).
  • ¹³C NMR : Verify carbonyl carbons (amide C=O at ~165–170 ppm) and aromatic carbons.
  • ESI-MS : Confirm molecular weight via [M-H]⁻ or [M+H]⁺ ions.
    Purity should be assessed using HPLC (>95%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

  • Stepwise coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation under nitrogen, minimizing side reactions.
  • Purification : Employ silica gel column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures).
  • Reaction monitoring : Track intermediates via TLC or LC-MS. Yields of 37–57% are typical for multi-step syntheses of similar propanamides .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

Contradictions may arise from tautomerism (hydroxyimino ↔ nitroso) or solvent effects. Strategies include:

  • Variable-temperature NMR : Assess dynamic equilibria (e.g., hydroxyimino tautomers).
  • Deuterated solvents : Compare DMSO-d₆ (H-bonding) vs. CDCl₃ (non-polar).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals. For example, coupling between the hydroxyimino proton and adjacent CH₃ group can confirm configuration .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should researchers interpret IC₅₀ discrepancies?

  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-labeled neurokinin) to measure receptor affinity.
  • Enzyme inhibition : Monitor PDE or kinase activity via fluorescence polarization.
    IC₅₀ variations (e.g., ±10 nM) may stem from assay conditions (pH, co-factors) or cell-line specificity. Normalize data against positive controls (e.g., reference inhibitors) and validate with orthogonal assays .

Q. What strategies are recommended for analyzing discrepancies between in vitro and in vivo efficacy data?

Potential factors include:

  • Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions).
  • Protein binding : Measure plasma protein binding via equilibrium dialysis.
  • Pharmacokinetics : Conduct bioavailability studies in rodent models. Adjust dosing regimens or explore prodrug strategies if poor absorption is observed .

Methodological Guidelines

Q. How can researchers design experiments to elucidate the mechanism of action for this compound?

  • Target deconvolution : Use chemical proteomics (e.g., affinity chromatography with immobilized compound).
  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells.
  • Structural studies : Co-crystallize the compound with target proteins (e.g., neurokinin receptor) to identify binding motifs .

Q. What are the best practices for ensuring reproducibility in synthetic protocols?

  • Detailed documentation : Record exact equivalents, solvent grades, and reaction times.
  • Batch testing : Synthesize multiple lots and compare purity via HPLC.
  • Collaborative validation : Share protocols with independent labs to confirm yields and spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide
Reactant of Route 2
Reactant of Route 2
N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.